2-(2-羟基-4-硝基苯基)-1H-异吲哚-1,3(2H)-二酮

描述

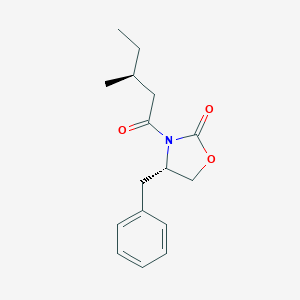

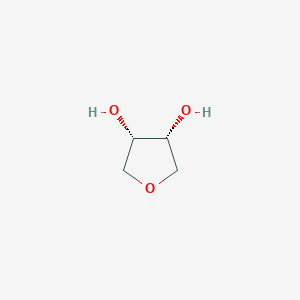

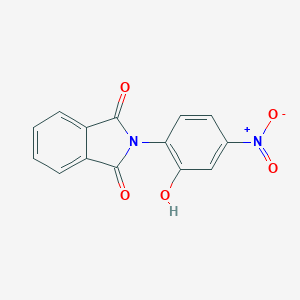

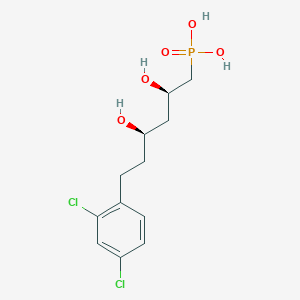

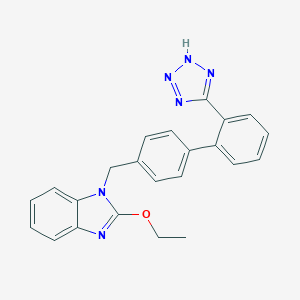

The compound "2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione" is a derivative of 1H-isoindole-1,3(2H)-dione, which is a significant class of compounds with a wide range of medicinal properties. These derivatives have been studied for their potential as medicinal substances, particularly for their affinity for cyclooxygenase enzymes and their inhibitory activity, which is crucial in the treatment of inflammation and cancer . The compound's structure includes a nitro group and a hydroxy group on the phenyl ring, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of 1H-isoindole-1,3(2H)-dione derivatives, including the compound , involves obtaining good yields of the derivatives and potential pharmacophores. The structural confirmation of these new imides is achieved through elemental and spectral analysis methods such as FT-IR, H NMR, and MS. The synthesis process also considers the decay of the molecules and proposes hypothetical structures for the resulting pseudo-molecular ions .

Molecular Structure Analysis

The molecular structure of isoindole-1,3(2H)-dione derivatives is crucial for their biological activity. X-ray diffraction studies have been used to characterize the crystal structure of related compounds, providing insights into their conformation and how this may affect their interaction with biological targets . The presence of substituents like nitro and hydroxy groups can significantly influence the molecular conformation and, consequently, the biological activity .

Chemical Reactions Analysis

The chemical reactivity of isoindole-1,3(2H)-dione derivatives is influenced by the substituents on the phenyl ring. For instance, the presence of a nitro group can lead to unusual shifts under certain conditions, as seen in the reaction of a phenylhydrazo-β-diketone where a para to meta shift of a nitro group was observed . Additionally, the compound's ability to act as a ligand in the formation of metal complexes suggests potential applications in catalysis10.

Physical and Chemical Properties Analysis

The physicochemical properties of these derivatives are determined based on Lipinski's rule, which assesses their drug-likeness. The biological properties, such as cyclooxygenase inhibitory activity, are evaluated, and some derivatives have shown greater inhibition of COX-2, an enzyme associated with inflammation and cancer. The compounds also exhibit scavenging activity for oxidative or nitrosative stress, which is important for their potential as therapeutic agents. Importantly, the derivatives have shown no cytotoxic activity within the studied concentration range, which is a positive indicator for their safety profile .

科学研究应用

合成和结构分析

新型六氢-1H-异吲哚-1,3(2H)-二酮衍生物合成:已开发出一种合成六氢-1H-异吲哚-1,3(2H)-二酮衍生物的新方法。这些衍生物由 3-硫代烯合成,随后的改性导致氨基和三唑衍生物,展示了该化合物在化学合成中的多功能性 谭等人,2016 年。

N-(芳基氨基甲基)-邻苯二甲酰亚胺的微波辅助合成:利用 N-羟甲基邻苯二甲酰亚胺和芳基胺,合成各种异吲哚-1,3-二酮衍生物,证明了微波辅助反应的效率。该研究突出了该化合物在促进快速高产合成中的作用 塞纳等人,2007 年。

蝇蕈素衍生物的结构和理论研究:对四种新型衍生物的详细分析揭示了对它们的超分子相互作用和晶体结构的见解。该研究展示了结构差异在确定分子的超分子相互作用中的重要性,异吲哚-1,3(2H)-二酮衍生物作为重点 谭等人,2020 年。

功能应用

抗菌筛选:已合成并筛选了衍生自异吲哚-1,3(2H)-二酮的新型氮杂咪唑氧基化合物,以了解其抗菌活性。这项研究强调了这些衍生物作为化疗剂的潜力,扩展了异吲哚-1,3(2H)-二酮在药物化学中的用途 贾恩等人,2006 年。

中间相席夫碱合成:由异吲哚-1,3-二酮衍生物制备中间相席夫碱突出了它们在开发具有液晶性质的材料中的应用。这项研究指出了异吲哚-1,3(2H)-二酮衍生物在材料科学中的多功能性,特别是在制造具有独特热学和光学性质的物质方面 杜贝等人,2018 年。

光物理性质探索:基于异吲哚-1,3(2H)-二酮衍生物的激发态分子内质子转移生色团的研究突出了它们的光物理行为和在开发对溶剂极性敏感的荧光材料中的潜在应用 德什穆克和塞卡尔,2015 年。

抗癌活性研究:已探索合成和评估含有不同官能团的新型异吲哚-1,3(2H)-二酮化合物的抗癌活性。这项研究强调了修饰异吲哚-1,3(2H)-二酮衍生物以开发新的抗癌剂的潜力,展示了该化合物在药物化学中的相关性 谭等人,2020 年。

属性

IUPAC Name |

2-(2-hydroxy-4-nitrophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O5/c17-12-7-8(16(20)21)5-6-11(12)15-13(18)9-3-1-2-4-10(9)14(15)19/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKQLZFZMUOLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405489 | |

| Record name | STK266267 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

117346-07-3 | |

| Record name | STK266267 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)

![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)